molecular formula C36H39Cl3N4O5 B12720559 3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate CAS No. 33898-91-8

3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate

Cat. No.: B12720559
CAS No.: 33898-91-8
M. Wt: 714.1 g/mol
InChI Key: NRNXIYKKJAMQOA-UHFFFAOYSA-N
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Description

3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the trichlorophenyl group. Subsequent steps involve the attachment of the benzamido and acetamido groups, with the final step being the addition of the di-tert-pentylphenoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a model molecule for studying complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[p-[(2,4-di-tert-Butylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
  • 3-[p-[(2,4-di-tert-Hexylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate

Uniqueness

Compared to similar compounds, 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

CAS No.

33898-91-8

Molecular Formula

C36H39Cl3N4O5

Molecular Weight

714.1 g/mol

IUPAC Name

[5-[[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoyl]amino]-2-(2,4,6-trichlorophenyl)pyrazol-3-yl] acetate

InChI

InChI=1S/C36H39Cl3N4O5/c1-8-35(4,5)23-12-15-29(26(16-23)36(6,7)9-2)47-20-31(45)40-25-13-10-22(11-14-25)34(46)41-30-19-32(48-21(3)44)43(42-30)33-27(38)17-24(37)18-28(33)39/h10-19H,8-9,20H2,1-7H3,(H,40,45)(H,41,42,46)

InChI Key

NRNXIYKKJAMQOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN(C(=C3)OC(=O)C)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC

Origin of Product

United States

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